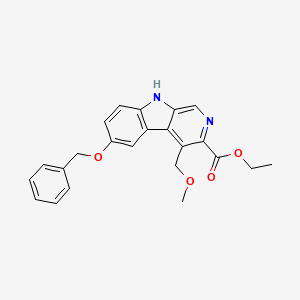
IRINOTECAN HYDROCHLORIDE Trihydrate
Vue d'ensemble
Description
Irinotecan hydrochloride trihydrate, also known as CPT 11, is a compound within the camptothecin family . It is an inhibitor of Topo I (topoisomerase I) involved in cellular DNA replication and transcription . As a Topo I inhibitor, Irinotecan inhibits the religation step of the enzyme’s normal action, inducing single-stranded DNA breaks . It is an antineoplastic enzyme inhibitor primarily used in the treatment of colorectal cancer .
Synthesis Analysis
The synthesis of Irinotecan involves several steps. One method involves the use of hydrogen chloride and water in ethanol at 75 - 80°C . The mixture is heated until all components dissolve, then cooled to 65°C and seed crystals are added .Molecular Structure Analysis
The molecular formula of this compound is C33H41ClN4O7 . More detailed structural information can be found in databases like ChemSpider and PubChem .Chemical Reactions Analysis
Irinotecan undergoes a shift of the 355/368 nm-peak at very low pH (0.2) to 400 nm . This shift establishes a linear relationship between absorbance at 400 nm and irinotecan concentration in dilutions of an irinotecan solution for injection .Physical and Chemical Properties Analysis
This compound has a molecular weight of 641.2 g/mol . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors . The exact mass and monoisotopic mass are 640.2663774 g/mol . The topological polar surface area is 114 Ų .Applications De Recherche Scientifique
Agent chimiothérapeutique anticancéreux
L'irinotecan est un analogue de la camptothécine qui est utilisé en clinique pour traiter les cancers du côlon et de l'ovaire, entre autres . Il présente des activités chimiothérapeutiques anticancéreuses .
Activité anti-angiogénique
En plus de ses propriétés chimiothérapeutiques, l'irinotecan présente également des activités anti-angiogéniques . Cela signifie qu'il peut inhiber la formation de nouveaux vaisseaux sanguins, ce qui est un processus essentiel dans la croissance et la propagation du cancer.
Activité immunosuppressive
L'irinotecan s'est avéré avoir des activités immunosuppressives . Cela signifie qu'il peut réduire l'activation ou l'efficacité du système immunitaire, ce qui peut être bénéfique dans certains contextes thérapeutiques.
Inhibiteur de la topoisomérase I de l'ADN
L'irinotecan inhibe la topoisomérase I de l'ADN , une enzyme qui modifie le superenroulement de l'ADN. Cette inhibition peut entraîner des dommages à l'ADN dans les cellules cancéreuses, inhibant ainsi leur croissance et leur prolifération.
Sensibilisateur aux radiations
L'irinotecan s'est avéré sensibiliser les tumeurs aux effets des radiations . Cela signifie qu'il peut améliorer l'efficacité de la radiothérapie pour tuer les cellules cancéreuses.
Développement de systèmes d'administration de médicaments
Des recherches sont en cours pour développer et optimiser des nanoparticules de polycaprolactone (PCL) chargées d'irinotecan . Ces nanoparticules ont le potentiel de délivrer des niveaux cytotoxiques d'irinotecan sur une période de temps prolongée, améliorant la mort cellulaire des gliomes de haut grade .
Applications analytiques
L'irinotecan chlorhydrate trihydraté est utilisé dans plusieurs applications analytiques, notamment les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, les tests de contrôle qualité des aliments et des boissons, et d'autres exigences de calibration .
Quantification spectrophotométrique
Une méthode spectrophotométrique simple, rapide et peu coûteuse a été développée pour la quantification de l'irinotecan dans le plasma humain et dans les formes pharmaceutiques . Cette méthode permet des procédures rapides essentielles pour surveiller l'irinotecan chez les patients traités .
Mécanisme D'action
Target of Action
Irinotecan Hydrochloride Trihydrate, also known as Irinotecan Hcl Trihydrate, primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that arises during the unwinding of the DNA double helix .
Biochemical Pathways
Upon administration, Irinotecan is converted into its active metabolite, SN-38, by a carboxylesterase-converting enzyme primarily in the liver and gastrointestinal tract . The formation of the topoisomerase I-DNA complex prevents the religation of the DNA strands, inducing single-stranded DNA breaks . These breaks are then converted into double-stranded breaks during DNA replication, which can lead to cell death .
Pharmacokinetics
Irinotecan undergoes metabolism in the liver, where it is converted into its active metabolite, SN-38 . The drug and its metabolites are primarily excreted via the bile duct and kidneys . The elimination half-life of Irinotecan is approximately 6 to 12 hours .
Action Environment
The action of Irinotecan can be influenced by various environmental factors. For instance, the conversion of Irinotecan into its active metabolite, SN-38, is primarily carried out in the liver and gastrointestinal tract . Therefore, the function of these organs can significantly impact the efficacy of the drug. Additionally, genetic variations, such as the presence of two copies of the UGT1A1*28 gene variant, can increase the risk of side effects .
Safety and Hazards
Irinotecan hydrochloride trihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Orientations Futures
Oral administration of irinotecan is being explored, with a phase I, dose-escalating study assessing safety, tolerability, pharmacokinetics, and efficacy of an oral irinotecan formulation . New regimens and administration schedules are under investigation to reduce the adverse effects that limit irinotecan use .
Analyse Biochimique
Biochemical Properties
Irinotecan Hydrochloride Trihydrate is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both this compound and SN-38 inhibit DNA topoisomerase I , acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands .
Cellular Effects
This compound and its active metabolite SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . In glioma models, this compound decreases the number of tumor vessels and decreases expression of VEGF and HIF-1α, inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature for at least two weeks .
Metabolic Pathways
Upon administration, this compound is converted primarily in the liver into its active metabolite, SN-38, by carboxylesterase . Both this compound and SN-38 inhibit DNA topoisomerase I .
Transport and Distribution
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Subcellular Localization
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Irinotecan Hydrochloride Trihydrate involves several steps, starting from commercially available starting materials.", "Starting Materials": [ "Camptothecin", "Dimethylaminoethyl chloride", "Sodium hydride", "Hydrochloric acid", "Water" ], "Reaction": [ "The first step involves the reaction of camptothecin with dimethylaminoethyl chloride in the presence of sodium hydride to form 7-ethyl-10-hydroxycamptothecin.", "The second step involves the reaction of 7-ethyl-10-hydroxycamptothecin with hydrochloric acid to form 7-ethyl-10-hydroxycamptothecin hydrochloride.", "The third step involves the reaction of 7-ethyl-10-hydroxycamptothecin hydrochloride with water to form Irinotecan Hydrochloride.", "The final step involves the addition of water to Irinotecan Hydrochloride to form Irinotecan Hydrochloride Trihydrate." ] } | |
Numéro CAS |
136572-09-3 |
Formule moléculaire |
C33H41ClN4O7 |
Poids moléculaire |
641.2 g/mol |
Nom IUPAC |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1 |
Clé InChI |
OHNBIIZWIUBGTK-NYPSMHOZSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
Apparence |
Yellow solid powder |
| 136572-09-3 | |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


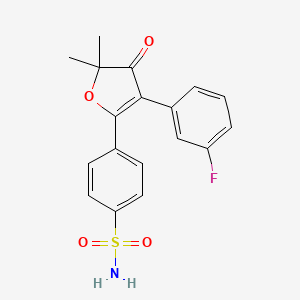
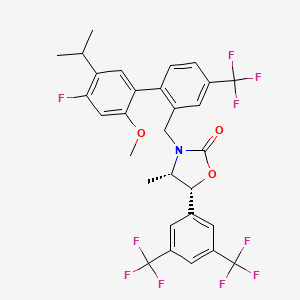
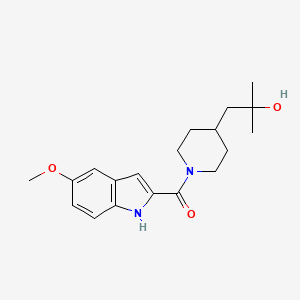
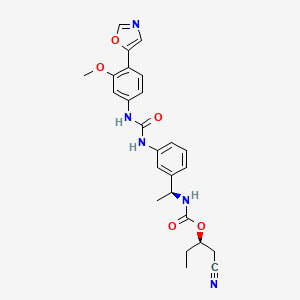

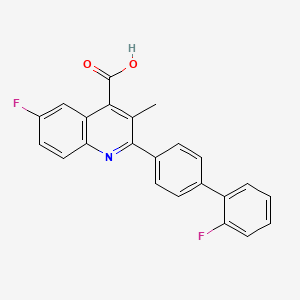
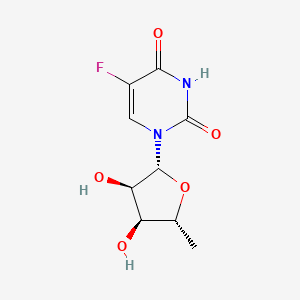
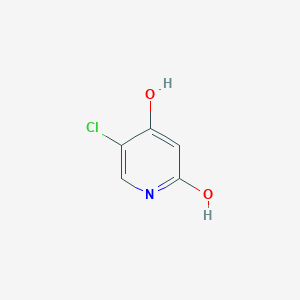
![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)
![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

